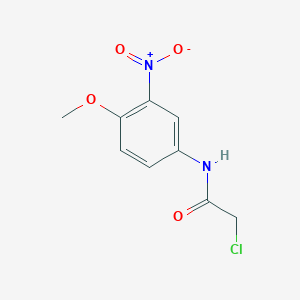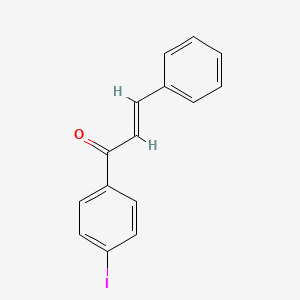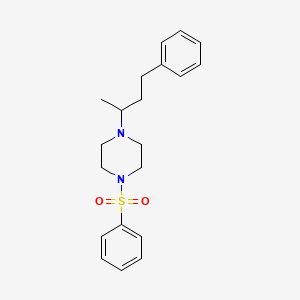![molecular formula C20H30N4O5S B10882189 Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate](/img/structure/B10882189.png)
Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a sulfonyl group attached to an acetylamino phenyl moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Acetylamino Phenyl Group: This step involves the acylation of aniline derivatives to form the acetylamino phenyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetylamino phenyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Amides, esters.
Applications De Recherche Scientifique
ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The overall effect of the compound is determined by the combined actions of its functional groups on various biological targets.
Comparaison Avec Des Composés Similaires
- ETHYL 4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINE-1-CARBOXYLATE
- N-(4-((4-(((4-(ACETYLAMINO)PHENYL)SULFONYL)AMINO)ANILINO)SULFONYL)PHENYL)ACETAMIDE
Comparison:
- Structural Differences: While similar compounds may share the sulfonyl and acetylamino phenyl groups, variations in the piperazine ring or ester group can lead to different chemical properties and biological activities.
- Uniqueness: The presence of the tetrahydro-1(2H)-pyridinecarboxylate moiety in ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE distinguishes it from other similar compounds, potentially offering unique pharmacological profiles and applications.
Propriétés
Formule moléculaire |
C20H30N4O5S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
ethyl 4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N4O5S/c1-3-29-20(26)23-10-8-18(9-11-23)22-12-14-24(15-13-22)30(27,28)19-6-4-17(5-7-19)21-16(2)25/h4-7,18H,3,8-15H2,1-2H3,(H,21,25) |
Clé InChI |
SHHWORREJAFQGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-hydroxyandrost-5-en-17-one](/img/structure/B10882123.png)
![1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10882127.png)
![4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10882132.png)
![5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B10882147.png)


![(4-Benzylpiperidin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882184.png)

![2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882199.png)

![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)
methanone](/img/structure/B10882204.png)
